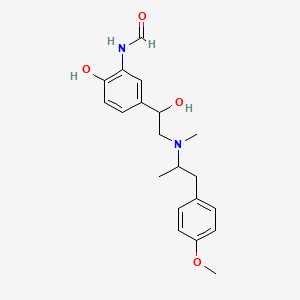

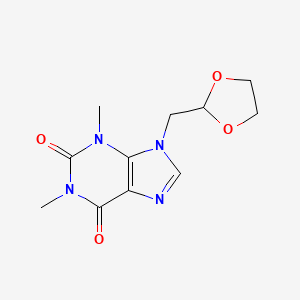

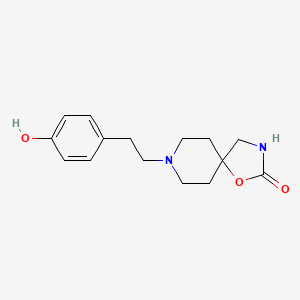

![molecular formula C24H18N4O5 B602174 3-[[2'-(5-Oxo-4,5-dihydro-1,2,4-oxadiazole-3-yl)-4-biphenylyl]methyl]-2-oxo-2,3-dihydro-1H-benzoimidazole-4-carboxylic acid methyl ester CAS No. 1403474-78-1](/img/structure/B602174.png)

3-[[2'-(5-Oxo-4,5-dihydro-1,2,4-oxadiazole-3-yl)-4-biphenylyl]methyl]-2-oxo-2,3-dihydro-1H-benzoimidazole-4-carboxylic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

A compound’s description typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its physical appearance .

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It can include the starting materials, reaction conditions, and the sequence of chemical reactions .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include information about its reactivity, the products formed during the reaction, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Application in Antibacterial Activities

Compounds with the 1,2,4-oxadiazole moiety have been synthesized and evaluated for their antibacterial activities. For instance, the synthesis of derivatives starting with commercially available acids and evaluating their potential against bacterial strains highlights the interest in these compounds for developing new antibacterial agents (Brahmayya et al., 2018).

Method Development for Synthesis

Research into effective methods for synthesizing related compounds, such as 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, showcases the ongoing efforts to improve the synthetic routes for these complex molecules. These methods aim to increase yields, reduce reaction times, or simplify purification steps, thus making the production of these compounds more feasible for further study and application (Tkachuk et al., 2020).

Crystal Structure Analysis

The crystal structure analysis of compounds with similar structural features provides fundamental insights into their molecular conformation, intermolecular interactions, and potential binding mechanisms when interacting with biological targets. Such studies are crucial for understanding how these compounds might interact with enzymes, receptors, or other molecular targets in biological systems (Li et al., 2015).

Antioxidant and Antimicrobial Activities

The evaluation of similar compounds for their antioxidant and antimicrobial activities reveals the potential for these molecules in therapeutic applications. Understanding the structure-activity relationships and mechanisms of action can lead to the development of new drugs or preservatives (Bassyouni et al., 2012).

Mecanismo De Acción

Target of Action

Azilsartan, also known as “Azilsartan Impurity J”, primarily targets the Angiotensin II Type 1 Receptor (AT1R) . This receptor is a part of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

Azilsartan functions as an Angiotensin II receptor blocker (ARB) . It inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking its binding to the AT1 receptor . This blockade prevents angiotensin II, a hormone that contracts blood vessels and reduces water excretion through the kidneys, from exerting its effects, thereby leading to vasodilation and reduction in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Azilsartan is the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, Azilsartan inhibits the action of angiotensin II, thereby disrupting the RAAS pathway . This results in vasodilation, reduced secretion of aldosterone, and decreased water reabsorption in the kidneys .

Pharmacokinetics

The bioavailability of Azilsartan is about 60% . It has a maximum concentration time (tmax) of 1.5–3 hours and a half-life of approximately 11 hours . These properties influence the drug’s absorption, distribution, metabolism, and excretion (ADME), impacting its overall bioavailability .

Result of Action

The molecular and cellular effects of Azilsartan’s action primarily involve the inhibition of cell proliferation and the enhancement of adipogenesis . In aortic endothelial cells, Azilsartan inhibited cell proliferation at concentrations as low as 1 μmol/l . In cultured 3T3-L1 preadipocytes, Azilsartan enhanced adipogenesis .

Action Environment

Environmental factors such as pH and temperature can influence the stability and action of Azilsartan. It shows greater photostability and dry heat stability . Azilsartan is degraded up to 38% and 31% with acidic and neutral pH respectively, while it shows greater extent of degradation up to 40% with hydrogen peroxide .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O5/c1-32-22(29)18-7-4-8-19-20(18)28(23(30)25-19)13-14-9-11-15(12-10-14)16-5-2-3-6-17(16)21-26-24(31)33-27-21/h2-12H,13H2,1H3,(H,25,30)(H,26,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOITPRMCZPASX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

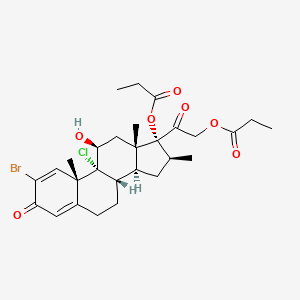

![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)

![8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602109.png)